Hepatitis b virus pre-s region(120-145)
Description
Contextualization of the Hepatitis B Virus Envelope Proteins (L, M, S)
The envelope of the Hepatitis B virus is a lipid bilayer derived from the host cell, in which three viral surface proteins are embedded: the large (L), middle (M), and small (S) envelope proteins. These proteins are collectively known as the Hepatitis B surface antigen (HBsAg). All three proteins share a common C-terminal S-domain. The M protein has an additional N-terminal extension called the Pre-S2 domain, while the L protein contains both the Pre-S2 and a further N-terminal extension, the Pre-S1 domain.
The S protein is the most abundant of the three and is the primary component of the viral envelope. The M and L proteins are present in smaller quantities but are crucial for viral infectivity and assembly. The L protein, in particular, is essential for the initial attachment of the virus to hepatocytes, a critical first step in the infection process.
Genomic Organization and Expression of the Pre-S Gene Segment
The L, M, and S envelope proteins are all encoded by a single open reading frame (ORF) within the HBV genome, known as the S gene. This ORF is organized into three regions: Pre-S1, Pre-S2, and S. The expression of the three distinct proteins from a single gene is achieved through the use of three different start codons (AUG).
The translation of the S protein begins at the first AUG codon of the S region. The M protein is translated from an AUG codon located at the beginning of the Pre-S2 region, resulting in a protein that includes both the Pre-S2 and S domains. Finally, the L protein is synthesized from the first AUG codon of the Pre-S1 region, leading to a protein that encompasses the Pre-S1, Pre-S2, and S domains. This elegant mechanism of differential translation allows the virus to produce the three essential envelope proteins in their required proportions from a compact genetic blueprint.
| Protein | Encoded by Regions | Function in Viral Lifecycle |
| S Protein | S | Major component of the viral envelope, involved in virion secretion. |
| M Protein | Pre-S2 + S | Enhances the efficiency of virion secretion. |
| L Protein | Pre-S1 + Pre-S2 + S | Essential for viral attachment to and entry into hepatocytes. |
Identification and Significance of the Pre-S Region (120-145) within the Pre-S2 Domain
Within the 55-amino-acid Pre-S2 domain lies a particularly significant segment spanning amino acid residues 120 to 145. This region has been identified through extensive research as a critical functional and immunological hub. The Pre-S region (120-145) is highly immunogenic, meaning it can elicit a strong immune response from the host. asm.org
The significance of this region is multifaceted. It contains B-cell and T-cell epitopes, which are recognized by the host's immune system, leading to the production of antibodies and the activation of T-cells to combat the infection. asm.org Furthermore, this specific peptide sequence has been shown to be a binding site for neutralizing antibodies, which can directly block viral infectivity. asm.org The strategic location of this region on the viral surface makes it a prime target for the host's immune surveillance and a focal point for the development of antiviral therapies and vaccines.
Structure
2D Structure
Properties
Molecular Formula |
C135H199N39O38S |
|---|---|
Molecular Weight |
3008.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C135H199N39O38S/c1-66(2)50-87(118(197)160-89(53-75-34-36-78(179)37-35-75)121(200)166-94(54-74-26-16-13-17-27-74)132(211)173-47-22-32-97(173)126(205)153-69(7)111(190)150-61-103(184)149-63-106(188)189)154-104(185)62-151-113(192)82(30-20-45-146-134(141)142)159-128(207)107(68(5)6)169-116(195)83(31-21-46-147-135(143)144)158-127(206)98-33-23-48-174(98)133(212)95(58-105(186)187)167-115(194)85(39-42-100(138)181)156-119(198)88(51-67(3)4)164-129(208)108(70(8)176)170-117(196)86(40-43-101(139)182)157-123(202)92(56-77-60-145-65-152-77)162-120(199)90(52-73-24-14-12-15-25-73)165-130(209)109(71(9)177)172-131(210)110(72(10)178)171-125(204)96(64-175)168-124(203)93(57-102(140)183)163-122(201)91(55-76-59-148-81-29-19-18-28-79(76)81)161-114(193)84(38-41-99(137)180)155-112(191)80(136)44-49-213-11/h12-19,24-29,34-37,59-60,65-72,80,82-98,107-110,148,175-179H,20-23,30-33,38-58,61-64,136H2,1-11H3,(H2,137,180)(H2,138,181)(H2,139,182)(H2,140,183)(H,145,152)(H,149,184)(H,150,190)(H,151,192)(H,153,205)(H,154,185)(H,155,191)(H,156,198)(H,157,202)(H,158,206)(H,159,207)(H,160,197)(H,161,193)(H,162,199)(H,163,201)(H,164,208)(H,165,209)(H,166,200)(H,167,194)(H,168,203)(H,169,195)(H,170,196)(H,171,204)(H,172,210)(H,186,187)(H,188,189)(H4,141,142,146)(H4,143,144,147)/t69-,70+,71+,72+,80-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,107-,108-,109-,110-/m0/s1 |
InChI Key |
NDYBPVSCZMKIEN-PIDTYYQQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC=N5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Molecular Architecture and Conformation of Hepatitis B Virus Pre S Region 120 145
Structural Implications within the Large and Middle Hepatitis B Surface Antigens
The pre-S region, including the 120-145 amino acid sequence, is an integral part of the external portion of the L and M surface antigens (HBsAg). In its native conformation on the viral envelope, this region is exposed and accessible to the host immune system. The pre-S2 domain, which contains the 120-145 sequence, is believed to act as a spacer that may facilitate conformational changes in the pre-S1/S2 domain. mdpi.com These conformational shifts are essential for the translocation of the pre-S1/S2 domain to an external orientation, a prerequisite for the virus to attach to host cells. mdpi.com
The structural integrity of the pre-S region is crucial for the proper assembly and secretion of viral particles. While the M protein itself is not essential for HBV assembly and infectivity, the glycosylation of its pre-S2 domain is critical for the secretion of virions. nih.gov The pre-S region (120-145) contains a binding site for neutralizing antibodies, highlighting its conformational importance in the context of the host immune response. scispace.com Specifically, a conformational epitope covering the preS2(120-145) region has been identified, which is recognized by specific monoclonal antibodies. biologists.com This indicates that the tertiary structure of this peptide segment is a key feature of its function.
Determinants of Functional Conformation for the Pre-S Region (120-145)
The most stable fragment of the pre-S region has been identified as preS1-120, which includes the entire preS1 domain and the initial 12 amino acids of the preS2 domain. harvard.eduresearchgate.net This fragment demonstrates the strongest binding ability to HepG2 cells, suggesting it represents the core structure required for receptor attachment. harvard.edu The region C-terminal to this core, which includes the 120-145 sequence, is implicated in antibody recognition rather than direct receptor binding. harvard.edu Deletion of the region from residues 121 to 163 significantly diminishes the binding affinity of the pre-S region to polyclonal antibodies. harvard.edu
| Pre-S Region Fragment | Observed Functional Characteristic | Reference |
| preS(31-36) | Vital for stable conformation. | harvard.eduresearchgate.net |
| preS(10-36) deletion | Significantly reduced binding to polyclonal antibodies and hepatocytes. | harvard.eduresearchgate.net |
| preS(1-120) | Most stable fragment, exhibits the strongest binding to HepG2 cells. | harvard.edu |
| preS(121-163) deletion | Decreased binding affinity to polyclonal antibodies. | harvard.edu |
Post-Translational Modifications and their Influence on Pre-S Region (120-145) Structure
Post-translational modifications play a crucial role in the structure and function of the HBV envelope proteins. nih.gov The pre-S region undergoes several modifications, including myristoylation and glycosylation, which can influence its conformation and biological activity.
Glycosylation: The pre-S2 domain is subject to both N-linked and O-linked glycosylation. A conserved N-linked glycosylation site is present in the pre-S2 domain of the M protein, and this modification is essential for the secretion of viral particles. microbiologyresearch.orgpnas.org The absence of this glycan on the M protein leads to the retention of virions within the cell. pnas.org
O-linked glycosylation has also been observed in the pre-S2 domain of the M protein, and to a lesser extent, the L protein, for certain HBV genotypes. microbiologyresearch.org For genotypes C and D, O-glycans are attached at Threonine-37. microbiologyresearch.orgnih.gov However, genotype A, which lacks a threonine at this position, is not O-glycosylated in this region. microbiologyresearch.org These glycosylation events can influence the folding and conformation of the pre-S2 domain, thereby potentially affecting the presentation of the 120-145 epitope. The complex structure of these N-glycans consists of partially sialylated diantennary complex-type oligosaccharides. microbiologyresearch.org
| Modification | Location | Function/Significance | Reference |
| N-terminal Myristoylation | Pre-S1 domain of L protein | Essential for infectivity and receptor binding. | uni-regensburg.denih.govmdpi.comnih.gov |
| N-linked Glycosylation | Pre-S2 domain of M protein | Essential for the secretion of viral particles. | microbiologyresearch.orgpnas.org |
| O-linked Glycosylation | Thr-37 in the pre-S2 domain of M and L proteins (Genotypes C and D) | Contributes to the heterogeneity of the M protein; absent in Genotype A. | microbiologyresearch.orgnih.gov |
Functional Roles of Hepatitis B Virus Pre S Region 120 145 in the Viral Life Cycle
Involvement in Initial Viral Adhesion and Entry Mechanisms
The initiation of HBV infection is a multi-step process involving the attachment of the virus to the hepatocyte surface, followed by entry into the cell. While the N-terminal part of the pre-S1 domain is recognized as the primary binding site for the high-affinity cellular receptor, the sodium taurocholate co-transporting polypeptide (NTCP), the pre-S2 region, including the 120-145 sequence, is also critically involved in these early stages of infection. mdpi.comnih.gov
The pre-S2(120-145) region facilitates viral attachment through its interaction with various components on the surface of liver cells. A key interaction that has been identified is the binding of the pre-S2 domain to polymerized human serum albumin (pHSA). nih.gov This interaction was thought to bridge the virus to a pHSA receptor on the hepatocyte membrane, thereby facilitating viral attachment. Although the physiological relevance of this interaction has been debated, it represents one of the earliest described functions of the pre-S2 domain in mediating contact with the host cell. nih.gov
Furthermore, the 120-145 region constitutes a significant B-cell epitope, meaning it is recognized by the host's immune system. nih.gov The generation of antibodies that specifically target this region can block or neutralize viral infection. nih.gov This strongly suggests that the pre-S2(120-145) sequence is exposed on the virion surface and is accessible to host cell surface components and antibodies, playing a direct role in the initial phases of viral entry. nih.govbiologists.com
The involvement of the pre-S2(120-145) region in hepatocyte attachment is strongly supported by virus neutralization studies. Research has demonstrated that antibodies raised against a synthetic peptide corresponding to the pre-S(120-145) sequence are capable of neutralizing the virus, preventing infection of hepatocytes in vitro and in animal models. nih.gov This neutralizing effect implies that the 120-145 region is involved in a crucial step for successful infection, most likely the attachment to the cell surface or a subsequent conformational change required for internalization. nih.gov
While the pre-S1 domain's interaction with NTCP is the high-affinity binding step, the process of viral entry is complex and may involve co-receptors. nih.gov The pre-S2 domain's interactions, including those mediated by the 120-145 region, may contribute to stabilizing the initial low-affinity attachment of the virus to the hepatocyte, for instance via heparan sulfate (B86663) proteoglycans (HSPGs), before the high-affinity binding to NTCP occurs. mdpi.commdpi.com Following attachment, the virus is internalized through an endocytic pathway, a process where the precise role of the pre-S2(120-145) region is still under investigation but is considered part of the coordinated function of the entire pre-S domain. mdpi.comelifesciences.org
Table 1: Research Findings on the Role of Pre-S(120-145) in Viral Entry
| Research Focus | Key Finding | Implication | Reference(s) |
|---|---|---|---|
| Neutralizing Antibodies | Antibodies against a synthetic peptide of the pre-S(120-145) region are virus-neutralizing. | This region is exposed on the viral surface and is crucial for infectivity. | nih.gov |
| Receptor Binding | The pre-S2 region binds to polymerized human serum albumin (pHSA) on human liver plasma membranes. | Suggests a mechanism for viral attachment to hepatocytes. | nih.gov |
| Epitope Mapping | The pre-S2(120-145) region contains a conformational B-cell epitope. | Highlights its role in interacting with the host immune system and its accessibility during infection. | nih.govbiologists.com |
| Infection Blockade | Anti-preS2 antibodies can block HBV infection of primary human liver cells in vitro. | Confirms the functional importance of the pre-S2 domain in the viral entry process. | nih.gov |
Contribution to Viral Assembly and Particle Formation
Viral assembly is a complex process involving the envelopment of the newly formed nucleocapsid, which contains the viral genome. This occurs at the endoplasmic reticulum (ER) and ER-Golgi intermediate compartment (ERGIC). nih.gov The large (L) surface protein, containing both pre-S1 and pre-S2 domains, plays a dual role in this process due to its unique topology. A portion of the L protein has its pre-S domain oriented towards the cytoplasm, which is essential for interacting with the nucleocapsid. nih.govmdpi.com
A short sequence at the junction between the pre-S1 and pre-S2 domains, known as the matrix domain (MD), is critical for binding to the capsid and enabling the formation of complete virions. mdpi.com The pre-S2(120-145) region, located immediately downstream of this junction, is part of the larger structural domain that facilitates this crucial interaction. While direct binding studies have not singled out the 120-145 sequence, its structural integrity is likely important for the correct folding and presentation of the adjacent matrix domain. Deletions or mutations within the pre-S2 region can impair the morphogenesis and secretion of mature virions, underscoring its importance in the assembly process. harvard.edu
Interplay with Other Viral Proteins and Host Factors
The pre-S2(120-145) region is a hub for interactions with both viral and host components that extend beyond viral entry and assembly.
Interaction with Host Immune System: As a potent B-cell and T-cell epitope, the pre-S2 domain, including the 120-145 segment, is a primary target for the host's adaptive immune response. nih.gov The interaction with B-cells stimulates the production of neutralizing antibodies, as discussed previously. nih.gov It also interacts with T-helper cells, which is crucial for mounting a robust and effective immune response against the virus. researchgate.net
Interaction with Host Cellular Proteins: The pre-S2 domain has been shown to interact with various host factors, influencing cellular processes.
Protein Kinase C (PKC): In its cytoplasmic orientation, the pre-S2 domain can bind to and activate PKC, a key enzyme in cellular signal transduction pathways. This interaction can modulate cellular functions to the virus's advantage. mdpi.com
Nuclear Components: Some studies have suggested a novel role for pre-S fragments, which may be generated proteolytically, in translocating to the cell nucleus. biologists.com It is hypothesized that these fragments could interact with nuclear components and potentially act as transactivators of cellular genes, although this function remains an area of active research. biologists.com
The interplay between the pre-S2(120-145) region and these host factors highlights its multifaceted role, contributing not only to the structural aspects of the viral life cycle but also to the modulation of the host cell environment and the complex relationship with the host immune system.
Table 2: Host Factors Interacting with the HBV Pre-S2 Domain (including the 120-145 region)
| Host Factor | Type of Interaction | Functional Consequence | Reference(s) |
|---|---|---|---|
| Polymerized Human Serum Albumin (pHSA) | Binding | Mediates attachment to hepatocytes. | nih.gov |
| B-cells / Antibodies | Epitope Recognition / Binding | Elicits neutralizing antibody response. | nih.govnih.gov |
| T-cells | Epitope Recognition | Activates cell-mediated immunity. | nih.govresearchgate.net |
| Protein Kinase C (PKC) | Binding and Activation | Modulates host cell signal transduction. | mdpi.com |
| Nuclear Components | Potential Interaction | Possible role in transactivation of host genes. | biologists.com |
Immunological Significance of Hepatitis B Virus Pre S Region 120 145
Antigenicity and Immunogenicity of the Pre-S Region (120-145)
The pre-S region of the Hepatitis B virus (HBV) envelope protein, particularly the amino acid sequence from 120 to 145, represents a critical domain in the virus's interaction with the host immune system. This region is highly immunogenic and is exposed on the surface of the virus particle, making it a key target for immune recognition. scispace.comasm.orgnih.gov Studies utilizing synthetic peptides have been instrumental in delineating the immunological properties of this specific sequence. nih.govscispace.com Scanning of the entire pre-S sequence has identified the pre-S(120-145) region as one of the most immunogenic, capable of eliciting antibodies that recognize the native HBV particle. nih.gov Its immunodominance is evident from its ability to efficiently bind antibodies from the sera of humans and rabbits immunized with HBV envelope proteins. nih.gov
Identification of B-Cell Epitopes within the Region
The pre-S(120-145) region contains crucial B-cell epitopes, which are specific sites recognized by antibodies. scispace.comasm.orgnih.gov These epitopes are responsible for inducing a significant portion of the humoral (antibody-mediated) immune response against the pre-S2 domain. The sequence has been identified as a primary binding site for neutralizing anti-pre-S2 antibodies. asm.orgnih.gov The high immunogenicity of this peptide segment in eliciting B-cell responses has been confirmed by studies showing that antibodies raised against a synthetic peptide corresponding to this region can effectively recognize and bind to HBV envelope proteins. nih.gov The peptide's ability to competitively inhibit the binding of monoclonal antibodies to recombinant Hepatitis B surface antigen (r-HBsAg) further confirms the presence of key B-cell epitopes within this sequence. medchemexpress.comgencefebio.com
Mapping of T-Cell Epitopes and Their Functional Characteristics
In addition to B-cell epitopes, the pre-S(120-145) region also encompasses T-cell epitopes, which are recognized by T lymphocytes and are essential for orchestrating the cellular immune response. scispace.comasm.orgnih.gov The presence of T-cell epitopes within this region has been demonstrated through studies investigating the T-cell blastogenic response in patients with HBV infection. nih.gov For instance, mutations within the pre-S2 region have been shown to delete HLA-restricted T-cell epitopes, highlighting the importance of this area for T-cell recognition. nih.gov
Research on T-cell responses to synthetic peptides from the HBV envelope has shown that peripheral blood lymphocytes from vaccinated individuals can be stimulated by peptides from the pre-S2 region. nih.gov However, the T-cell response to the pre-S2(120-145) peptide can vary depending on the clinical status of the HBV infection. In patients with acute hepatitis, a T-cell response to this peptide is observed in about one-third of cases, whereas this response is minimal or absent in individuals with chronic hepatitis. nih.govresearchgate.net This suggests a potential suppression of T-cell reactivity to this epitope during chronic infection. researchgate.net
Humoral Immune Responses Elicited by the Pre-S Region (120-145)
The humoral immune response to the pre-S(120-145) region is characterized by the production of specific antibodies that play a significant role in controlling HBV infection. The immunodominant nature of the B-cell epitopes within this sequence makes it a potent stimulus for antibody production. nih.gov
Generation of Virus-Neutralizing Antibodies
A critical function of the antibodies generated against the pre-S(120-145) region is their ability to neutralize the virus, thereby preventing it from infecting liver cells. scispace.comnih.govdocumentsdelivered.com Studies have conclusively demonstrated that antibodies elicited by a synthetic peptide corresponding to the pre-S(120-145) sequence are virus-neutralizing. nih.gov The neutralizing capacity was confirmed in a pivotal study where chimpanzees were protected from HBV infection after being administered rabbit antiserum to the synthetic peptide. asm.orgnih.govnih.gov These animals showed no signs of hepatitis B, with negative serological markers for HBV and normal liver function tests. nih.gov This establishes the crucial role of the pre-S(120-145) domain in the process of virus neutralization and underscores its potential in vaccine development. nih.gov
Antibody Specificity and Cross-Reactivity Profiles
Antibodies targeting the pre-S(120-145) region exhibit specificity for the pre-S2 domain of the HBV envelope protein. Research has shown that these antibodies can effectively recognize and bind to native HBV particles. nih.gov The specificity is further highlighted by the ability of the pre-S(120-145) peptide to inhibit the binding of specific monoclonal antibodies to the Hepatitis B surface antigen. medchemexpress.com However, the high immunogenicity of this region also makes it susceptible to selective pressure from the immune system, which can lead to the emergence of viral mutants. scispace.comasm.org Clinically relevant mutations have been identified in and around this region (amino acid positions 120, 126, 129, 130, 133, 141, 142, 143, 144, and 145) that are associated with immune escape. frontiersin.org The prevalence of these mutations can vary among different HBV genotypes, potentially affecting the cross-reactivity and efficacy of antibodies targeting this epitope across different viral strains. frontiersin.org
Cellular Immune Responses and their Modulation by the Pre-S Region (120-145)
The cellular immune response, mediated by T-lymphocytes, is vital for the clearance of HBV-infected cells. The pre-S(120-145) region contains epitopes that stimulate these responses, although the effectiveness of this stimulation appears to be modulated by the state of the infection. nih.govresearchgate.net
Studies investigating T-cell proliferative (blastogenic) responses have provided insights into the cellular immunity directed at this peptide. In patients with acute hepatitis B, a T-cell response against the pre-S2(120-145) peptide was observed in approximately one-third of individuals throughout the early and late stages of the acute phase. nih.govresearchgate.net Similarly, antibody reactivity to this peptide was also present in about a third of these patients. researchgate.net
In stark contrast, both the T-cell blastogenic response and antibody reactivity to the pre-S2(120-145) peptide were found to be minimal or completely absent in patients with chronic hepatitis. nih.govresearchgate.net This hyporesponsiveness in chronic carriers suggests that the cellular immune response to this specific region is suppressed, which may contribute to the virus's persistence. The immune response against envelope proteins, including the pre-S2 region, appears to play a more significant role in the hepatic injury and viral clearance seen in acute HBV infection. nih.govresearchgate.net
The following table summarizes the T-cell response to the Pre-S2 (120-145) peptide in different stages of HBV infection based on clinical studies. nih.govresearchgate.net
| Clinical Status of HBV Infection | T-Cell Response to Pre-S2 (120-145) | Antibody Response to Pre-S2 (120-145) |
| Acute Hepatitis | Present in ~33% of patients | Present in ~33% of patients |
| Chronic Hepatitis | Minimal to absent | Minimal to absent |
| Recovered Individuals | Present in a subset of individuals | Present in a subset of individuals |
Induction of T-Lymphocyte Activation
The pre-S region of the Hepatitis B virus (HBV) envelope protein, specifically the amino acid sequence 120-145, plays a significant role in the host's immune response by activating T-lymphocytes. nih.gov This region contains well-defined T-cell epitopes that are recognized by the immune system, initiating a cascade of cellular immune responses crucial for viral control and clearance. asm.orgscispace.com
Research has demonstrated that T-lymphocyte activation in response to the pre-S2 (120-145) peptide is particularly evident during the acute phase of HBV infection. oup.com Studies investigating the T-cell blastogenic response, a measure of lymphocyte proliferation upon antigen stimulation, have shown varied reactivity depending on the clinical stage of the infection. In patients with acute hepatitis, a notable T-cell response to peptides from the pre-S2 region is often observed. nih.gov However, this response is significantly suppressed or minimal in individuals with chronic hepatitis, suggesting a role for this diminished T-cell activity in the persistence of the virus. oup.com
One study analyzed the T-cell blastogenic response to three synthetic peptides of the HBV envelope region, including pre-S2 (aa 120-145), in patients with acute, fulminant, and chronic hepatitis, as well as in recovered individuals. oup.com The findings indicated that while T-cell responses to the S peptide were universally present during early acute hepatitis, responses to the pre-S2 peptide were only seen in about one-third of these patients. oup.com In chronic hepatitis, the T-cell blastogenic response to the pre-S2 (120-145) peptide was largely absent. oup.com
The activation of T-lymphocytes by this specific pre-S region is a critical component of the adaptive immune response. Both CD4+ helper and CD8+ cytotoxic T-lymphocytes that react with epitopes across multiple HBV proteins, including the envelope proteins, are essential for viral clearance. wjgnet.com The presentation of epitopes like those within the pre-S(120-145) region by antigen-presenting cells to T-cells is a key step in mounting an effective antiviral defense. nih.gov However, the functional impairment and exhaustion of these virus-specific T-cells are hallmarks of chronic HBV infection, contributing to the virus's ability to persist in the host. nih.govnih.gov
| Clinical Stage of HBV Infection | T-Cell Blastogenic Response to Pre-S (120-145) | Reference |
| Early Acute Hepatitis | Present in approximately one-third of patients. | , oup.com |
| Late Acute Hepatitis | Suppressed. | , oup.com |
| Recovery Phase | Partial reversal of suppression. | , oup.com |
| Chronic Hepatitis | Absent or minimal. | , oup.com |
Role in Immune Surveillance and Evasion Mechanisms
The Hepatitis B virus pre-S region (120-145) is a critical target for immune surveillance. It contains highly immunogenic B-cell and T-cell epitopes, making it a key site for recognition by the host's immune system. asm.orgscispace.com This region is notably a binding site for neutralizing antibodies, which can prevent the virus from entering host hepatocytes and help clear infectious particles. asm.orgscispace.comnih.gov The immunodominance of this sequence means that both humoral (antibody-mediated) and cellular (T-cell mediated) immune responses are frequently directed against it. nih.gov
Despite its immunogenicity, the pre-S(120-145) region is also implicated in viral immune evasion strategies, particularly in the context of chronic infection. The primary mechanism of evasion involves mutations, such as deletions and point mutations, within this sequence. asm.orgijbs.com These genetic variations can alter or completely remove the T-cell and B-cell epitopes contained within the 120-145 region. asm.orgoup.com
When these epitopes are altered, the virus can effectively hide from the immune system. T-lymphocytes and antibodies that would normally recognize and target infected cells or viral particles fail to do so, allowing the virus to persist and replicate. ijbs.comoup.com This escape from immune surveillance is a crucial factor in the establishment of chronic HBV infection. oup.com The accumulation of pre-S mutants that evade the host immune response can lead to the intracellular retention of HBV envelope proteins, causing endoplasmic reticulum stress, which is linked to the development of ground-glass hepatocytes and an increased risk of hepatocellular carcinoma. oup.com
Studies have shown that deletions in the pre-S2 region, which includes the 120-145 sequence, are frequently observed in patients with chronic infections. asm.org These mutations effectively delete the binding site for neutralizing antibodies and crucial T-cell epitopes, thereby compromising the host's ability to control the virus. asm.org The emergence of these immune escape mutants represents a significant challenge for the host and has important clinical implications, contributing to the progression of liver disease. oup.commdpi.com
| Evasion Mechanism | Description | Consequence | Reference |
| Deletions/Mutations | Genetic changes within the pre-S2 (120-145) region. | Alters or removes B-cell and T-cell epitopes. | asm.org, oup.com |
| Epitope Loss | The immune system can no longer recognize the viral protein. | Failure of T-cells and antibodies to target the virus. | oup.com, ijbs.com |
| Immune Escape | Virus avoids detection and elimination by the host's immune system. | Leads to viral persistence and chronic infection. | oup.com |
| Pathogenesis | Intracellular accumulation of mutant proteins. | Endoplasmic reticulum stress, potential for liver damage and hepatocellular carcinoma. | oup.com |
Role of Hepatitis B Virus Pre S Region 120 145 in Host Pathogen Interactions and Pathogenesis
Impact of Pre-S Region (120-145) Variability on Immune Evasion
The pre-S region is a key target for the host's immune response as it contains several epitopes for both B cells and T cells. oup.comwjgnet.com The segment spanning amino acids 120-145 is particularly significant as it constitutes a binding site for neutralizing antibodies. nih.gov Antibodies targeting this region can effectively neutralize the virus, preventing it from infecting new hepatocytes. nih.govnih.gov
However, the high variability of the pre-S2 gene, often referred to as a hypervariable region, allows HBV to evolve and escape immune surveillance. nih.gov Mutations, such as deletions or point mutations within the pre-S(120-145) region, can alter the conformational structure of these epitopes. wjgnet.com This alteration can significantly reduce the binding affinity of neutralizing antibodies, rendering them less effective. wjgnet.com The emergence of these immune escape variants is a crucial strategy for the virus to avoid clearance by the host's immune system. oup.comwjgnet.com By eliminating critical B-cell and T-cell epitopes, these mutations allow the virus to persist within the host. wjgnet.com
| Finding | Implication for Immune Evasion | Reference(s) |
| Pre-S region (120-145) contains B-cell epitopes. | It is a primary target for neutralizing antibodies. | oup.comnih.gov |
| Mutations and deletions are common in this region. | Alters epitope structure, preventing antibody binding. | wjgnet.comnih.gov |
| Loss of epitopes. | Allows the virus to escape from host immune surveillance. | oup.comwjgnet.com |
Association of Pre-S Region (120-145) Variants with Viral Persistence
The ability of HBV to evade the immune system is intrinsically linked to its capacity to establish a chronic, persistent infection. frontiersin.orgnih.gov Variants with mutations in the pre-S(120-145) region are frequently detected in patients with chronic HBV infections. nih.gov By circumventing the neutralizing antibody response, these mutants can continue to replicate and propagate, leading to long-lasting infections. wjgnet.comfrontiersin.org
The persistence of HBV is a multifaceted process involving various viral and host factors. frontiersin.org The generation of immune escape mutations within antigenic viral proteins, such as the pre-S region, is a key viral strategy. frontiersin.org Deletions in the pre-S region that eliminate immune-reactive sites are associated with the persistence of the virus and are often found in patients at later stages of chronic infection. oup.comwjgnet.com This continuous evasion of immune control allows for the maintenance of the viral reservoir, primarily in the form of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which is the basis for viral persistence. researchgate.netnih.gov
| Pre-S(120-145) Variant Characteristic | Consequence | Association with Viral Persistence |
| Deletion of B-cell/T-cell epitopes | Failure of host immune system to clear the virus | Contributes to long-lasting chronic infection |
| Altered antibody binding site | Ineffective neutralization by antibodies | Facilitates continuous viral replication |
| Immune escape | Avoidance of immune surveillance | Enables the establishment of a persistent viral reservoir |
Link to Liver Pathogenesis and Disease Progression (e.g., Hepatocellular Carcinoma Development)
Mutations within the pre-S region, including the 120-145 segment, are not only crucial for immune evasion and viral persistence but are also strongly correlated with the progression of liver disease, from chronic hepatitis to cirrhosis and the development of hepatocellular carcinoma (HCC). nih.govdovepress.comnih.gov Pre-S deletion mutants are considered a significant risk factor for HCC. oup.com
A primary mechanism linking pre-S mutants to liver pathogenesis is the intracellular accumulation of mutated HBV surface antigens (HBsAg). oaepublish.com Wild-type large (L) and middle (M) HBsAg proteins are typically processed through the endoplasmic reticulum (ER) and Golgi apparatus for secretion as part of new virions or subviral particles. oaepublish.com However, deletions and mutations in the pre-S region can impair this secretion process. oaepublish.commdpi.com
The mutated proteins are retained and accumulate within the ER, leading to a condition known as ER stress. nih.govnih.govresearchgate.net This accumulation is the hallmark of "ground glass hepatocytes" (GGHs), which are frequently observed in liver tissues of chronic HBV patients and are considered preneoplastic lesions. nih.govnih.gov The sustained ER stress triggers the unfolded protein response (UPR), a cellular defense mechanism. oaepublish.comnih.gov However, chronic activation of the UPR can become pathogenic, leading to increased production of reactive oxygen species (ROS), which causes oxidative stress and subsequent DNA damage. nih.govnih.govnih.gov This environment of genomic instability is a critical step in the development of HCC. dovepress.comnih.govfrontiersin.org
| Event | Cellular Location | Consequence | Pathological Outcome |
| Expression of pre-S mutant proteins | Cytoplasm | Impaired secretion of surface antigens | N/A |
| Accumulation of mutant proteins | Endoplasmic Reticulum (ER) | ER stress, Unfolded Protein Response (UPR) | Ground Glass Hepatocyte (GGH) formation |
| Chronic ER Stress | ER/Cytoplasm | Production of Reactive Oxygen Species (ROS) | Oxidative stress, DNA damage |
| DNA Damage | Nucleus | Genomic instability | Increased risk of Hepatocellular Carcinoma (HCC) |
The ER stress induced by the accumulation of pre-S mutant proteins activates a cascade of host cell signaling pathways that contribute to hepatocarcinogenesis. oaepublish.commdpi.comfrontiersin.org These pathways can promote cell proliferation, survival, and inflammation, while inhibiting DNA repair and apoptosis. nih.govmdpi.com
Research has shown that pre-S mutants can transactivate various cellular genes and signaling pathways implicated in cancer development. nih.govoaepublish.com For instance, the accumulation of pre-S2 deletion mutants has been shown to activate the c-Raf-1/Erk2 signaling pathway, which promotes cell proliferation. oaepublish.com Furthermore, these mutants can upregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and cyclin A, a protein that drives cell cycle progression. nih.gov The transactivation of oncogenes, such as transforming growth factor-alpha (TGF-α) and c-myc, has also been reported. nih.govoaepublish.com By dysregulating these critical cellular pathways, the pre-S(120-145) variants create a cellular environment that is highly conducive to malignant transformation and the development of HCC. frontiersin.orgwjgnet.com
Genetic Variability and Evolution of Hepatitis B Virus Pre S Region 120 145
Natural Occurrence of Mutations and Deletions within the Region
Mutations, including point mutations and deletions within the pre-S region, are frequently observed in patients with chronic HBV infections. nih.govamegroups.org These naturally occurring variations are not random but are often concentrated in immunologically significant areas. The pre-S2 region spanning amino acids 120-145 is particularly susceptible to genetic alterations. nih.govwindows.net This sequence contains a binding site for neutralizing anti-pre-S2 antibodies, making it a prime target for immune-driven selection. nih.govscispace.com
Deletions in the pre-S2 region often encompass the b10 epitope (amino acids 120–145). windows.net Such mutations can lead to the elimination of crucial B-cell and T-cell epitopes, which helps the virus evade the host's immune surveillance, potentially leading to viral persistence. wjgnet.com The prevalence of pre-S deletion mutants varies significantly across different geographic locations, with high rates observed in several Asian countries. nih.gov For instance, studies have reported high prevalence rates in Vietnam (36%), Nepal (27.3%), Myanmar (23.3%), and China (22.4%). nih.gov These mutations are detected in various stages of liver disease, from chronic infections to hepatocellular carcinoma (HCC). nih.govoup.com
| Country | Prevalence Rate (%) |
|---|---|
| Vietnam | 36.0 |
| Nepal | 27.3 |
| Myanmar | 23.3 |
| China | 22.4 |
| Korea | 14.3 |
| Thailand | 10.5 |
| Japan | 7.7 |
| Ghana | 4.2 |
| Russia | 0.0 |
| Spain | 0.0 |
| United States | 0.0 |
| Bolivia | 0.0 |
Data sourced from a study on the prevalence of HBV pre-S mutants in different geographic regions. nih.gov
Genotype and Subgenotype-Specific Variations
The frequency and type of mutations in the pre-S region, including the 120-145 sequence, show a strong correlation with the HBV genotype. oup.comnih.gov HBV is classified into at least ten genotypes (A-J) with distinct geographical distributions. nih.gov Genotypes B and C are predominant in Asia, where pre-S mutations are frequently studied. oup.com
Research has consistently shown that patients infected with HBV genotype C have a significantly higher frequency of pre-S deletions compared to those with genotype B. oup.comnih.gov This genotypic difference is associated with more severe liver disease and a higher risk of developing HCC in individuals with genotype C. oup.comnih.gov The specific patterns of deletions and substitutions within the pre-S2 region can also differ between genotypes, suggesting distinct evolutionary pathways and clinical implications for each genotype. oup.com For example, while pre-S deletions are a major determinant for HCC in genotype B, other specific amino acid variants in the pre-S1 region are independent risk factors for HCC in genotype C. oup.com
| Characteristic | Genotype C | Genotype B |
|---|---|---|
| Frequency of Pre-S Deletions | Higher | Lower |
| Association with Severe Liver Disease | Stronger | Weaker |
| Serum HBV DNA Load | Higher | Lower |
| Primary HCC Risk Factor | Multiple factors including A81T in pre-S1 | Pre-S deletions |
This table summarizes comparative data on HBV genotypes B and C. oup.comnih.gov
Evolutionary Pressure and Adaptation Dynamics of the Pre-S Region (120-145)
The pre-S region is a hypervariable part of the HBV genome, indicating that it is under significant evolutionary pressure. nih.gov This pressure is primarily exerted by the host's immune system. scispace.comfrontiersin.org The 120-145 amino acid sequence, being a key immunological epitope, is a focal point for this selective pressure. nih.govscispace.com The host immune response, particularly neutralizing antibodies, targets this region to clear the virus. In response, HBV variants with mutations or deletions in this epitope can evade immune recognition, granting them a survival advantage. wjgnet.comfrontiersin.org
This dynamic of immune pressure and viral escape leads to the positive selection of mutant strains. frontiersin.org Studies analyzing the ratio of nonsynonymous (dN) to synonymous (dS) substitutions in the pre-S region have confirmed the presence of positive selective pressure, which drives the accumulation of mutations. nih.govfrontiersin.org This evolutionary adaptation allows the virus to persist in the host, contributing to chronic infection. The continuous interplay between the virus and the host's immune system results in a diverse population of viral quasispecies, with variants in the pre-S region constantly emerging. nih.gov
Mutational Impact on Viral Fitness and Host Interaction
Mutations within the pre-S region (120-145) have a profound impact on viral fitness and the virus's interaction with the host. This region is part of the Middle Hepatitis B surface protein (MHBs) and is functionally important for viral secretion. oup.com
The primary impact of these mutations is immune evasion. wjgnet.comoup.com The pre-S region contains several B-cell and T-cell epitopes, and the 120-145 sequence is a crucial B-cell epitope. oup.com Deletions or point mutations in this area can alter the protein's conformation, preventing the binding of neutralizing antibodies. asm.org This allows the virus to escape immune surveillance, a key mechanism for establishing and maintaining chronic infection. wjgnet.comoup.com
However, these mutations can also come at a cost to viral fitness. Deletions in the pre-S2 region may lead to the intracellular retention of HBV envelope proteins, which can induce endoplasmic reticulum (ER) stress in the host hepatocyte. mdpi.com This ER stress is a factor in liver cell damage and has been implicated in the progression of liver disease towards cirrhosis and HCC. mdpi.com Furthermore, alterations in this region can affect the efficiency of viral particle secretion, although the virus develops compensatory mechanisms. wjgnet.comasm.org Therefore, the mutational landscape of the pre-S(120-145) region reflects a balance between the need to escape the host immune response and the requirement to maintain essential viral functions.
Research Methodologies and Experimental Models for Studying Hepatitis B Virus Pre S Region 120 145
Molecular Cloning and Recombinant Protein Expression Techniques
The production of the pre-S(120-145) peptide and larger pre-S constructs for research purposes relies heavily on molecular cloning and recombinant protein expression systems. Due to the inherent instability and potential for degradation of pre-S proteins when expressed in heterologous systems, various strategies have been employed to obtain stable and soluble proteins. nih.gov
A common approach involves cloning the DNA sequence encoding the pre-S2 region, or the entire pre-S domain, into prokaryotic expression vectors for production in Escherichia coli. nih.govpnas.org To enhance stability, solubility, and ease of purification, the pre-S sequence is often fused to a variety of protein tags. nih.gov These tags can be located at either the N-terminus or C-terminus of the pre-S protein. nih.gov
Common Fusion Tags Used for Pre-S Protein Expression:
| Fusion Tag | Host System | Purpose | Reference |
|---|---|---|---|
| β-galactosidase | E. coli | Increased stability, reporter enzyme activity | pnas.org |
| Thioredoxin (thio) | E. coli | Enhanced solubility and stability | nih.gov |
| Chitin Binding Domain (CBD) | E. coli | Enhanced solubility, affinity purification | nih.gov |
| 6xHistidine (6xHis) | E. coli | Affinity purification (Nickel-chelating sepharose) | nih.gov |
| Glutathione S-transferase (GST) | E. coli | Affinity purification, enhanced solubility | nih.gov |
| Maltose Binding Protein (MBP) | E. coli | Enhanced solubility | nih.gov |
This table is interactive. Click on the headers to sort.
Studies have shown that fusion with thioredoxin or the Chitin Binding Domain (CBD) can significantly increase the solubility and stability of the complete pre-S region expressed in E. coli. nih.gov The resulting fusion proteins, such as a pre-S2-β-galactosidase fusion protein, can be purified to high homogeneity using affinity chromatography. pnas.org The integrity and identity of the expressed recombinant proteins are typically confirmed using SDS-PAGE and Western blot analysis with specific anti-pre-S antibodies. nih.gov
Peptide Synthesis and Epitope Mapping Strategies
Solid-phase peptide synthesis is a fundamental technique for producing the pre-S(120-145) peptide for immunological studies. scispace.com This method allows for the precise, residue-by-residue construction of the 26-amino acid peptide (sequence: MQWNSTTFHQTLQDPRVRGLYFPAGG). medchemexpress.com
Once synthesized, these peptides are instrumental in epitope mapping, a process to identify the specific amino acid sequences that are recognized by antibodies and T-cells. Scanning the pre-S sequence with synthetic peptides has identified the 120-145 region as one of the most immunogenic, containing immunodominant continuous epitopes. nih.gov Competitive binding studies are a key strategy in epitope mapping. In these assays, synthetic peptides corresponding to different parts of the pre-S region are used to compete with a larger antigen for binding to monoclonal antibodies. This approach has been used to define distinct neutralizing epitopes on the pre-S polypeptides. nih.gov
Immunological Assays for Antibody and T-Cell Response Characterization
A range of immunological assays is employed to characterize the humoral (antibody) and cellular (T-cell) immune responses directed against the pre-S(120-145) region.
Antibody Response Characterization: Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used to detect and quantify antibodies against the pre-S(120-145) peptide in the sera of infected or vaccinated individuals. sdiarticle4.com In a typical assay, the synthetic peptide is coated onto microtiter plates, and patient sera are added. The presence of specific antibodies is detected using an enzyme-conjugated secondary antibody. sdiarticle4.com Competitive ELISAs, where the peptide in solution competes with a coated antigen for antibody binding, can be used to determine the specificity and affinity of the antibody response. medchemexpress.com
A crucial functional assay for antibodies is the in vitro neutralization assay. This assay assesses the ability of antibodies to block viral infection of susceptible cells. For HBV, this has been demonstrated in chimpanzees, where administration of rabbit antiserum raised against the synthetic pre-S(120-145) peptide was shown to be virus-neutralizing and protective against HBV challenge. nih.gov
T-Cell Response Characterization: T-cell responses are vital for controlling and clearing viral infections. The T-cell blastogenic response, or T-cell proliferation assay, is a classical method used to investigate cellular immunity. researchgate.netdntb.gov.ua In this assay, peripheral blood mononuclear cells (PBMCs) from patients or vaccinated individuals are stimulated with the pre-S(120-145) peptide. A proliferative response, measured by the incorporation of a radioactive tracer or a fluorescent dye, indicates the presence of peptide-specific T-cells. scispace.com
More recently, cytokine release assays have provided a more detailed functional profile of T-cell responses. biorxiv.org These assays measure the secretion of cytokines, such as interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), by T-cells upon stimulation with specific peptide pools. biorxiv.org A profile of high IL-2 and IFN-γ secretion after stimulation has been associated with HBsAg clearance in acute HBV infection. biorxiv.org
Structural Biology Approaches (excluding basic physical properties)
Understanding the three-dimensional structure of the pre-S region is crucial for designing targeted antiviral therapies and vaccines. However, the structural biology of the HBV envelope proteins, including the pre-S domain, has been challenging. The surface proteins are integral membrane proteins, and the pre-S region is thought to be flexible, making high-resolution structural determination difficult. nih.govnih.gov
A key structural feature of the large (L) surface protein is its dual topology. oaepublish.com In one conformation, the pre-S1 and pre-S2 domains are located in the cytosol, which is essential for binding to the viral capsid during virion assembly. In the second conformation, the N-terminus, including the pre-S domains, is translocated across the endoplasmic reticulum membrane and becomes exposed on the surface of the virion. oaepublish.com This external presentation is critical for the pre-S region's role in receptor binding and infection. While high-resolution structures of the entire pre-S domain remain elusive, this topological understanding provides a framework for its function.
Bioinformatic and Computational Analysis of Sequence and Structure
Bioinformatics and computational biology are indispensable tools for studying the HBV pre-S(120-145) region, given the high genetic heterogeneity of the virus. nih.govscispace.com The HBV polymerase lacks proofreading ability, leading to a high mutation rate. scispace.com
Sequence analysis is fundamental for genotyping and sub-genotyping HBV isolates from different geographical regions. scispace.comnih.gov Phylogenetic analysis, comparing the nucleotide or amino acid sequences of the S gene (which includes the pre-S region) with established reference sequences, allows for the classification of the virus. nih.gov This is important as different genotypes can be associated with different clinical outcomes.
Computational tools are also used to predict and analyze the impact of mutations within the pre-S(120-145) region. For example, mutations in this epitope could lead to immune escape, where the virus is no longer recognized by host antibodies. In silico modeling can be used to predict how amino acid substitutions might alter the tertiary structure of the protein, potentially affecting its antigenicity or function. nih.gov Databases and specialized software (e.g., geno2pheno) help researchers identify clinically relevant mutations and polymorphisms from sequencing data. nih.gov These analyses are crucial for understanding viral evolution, immune pressure, and the development of resistance.
Emerging Research and Future Directions for Hepatitis B Virus Pre S Region 120 145
Potential as a Target for Next-Generation Vaccine Research
The inclusion of pre-S domains in HBV vaccines is a key strategy for enhancing their immunogenicity. who.int Research has shown that the pre-S region, and specifically the 120-145 sequence, contains highly immunogenic B-cell and T-cell epitopes that can elicit a robust and potentially more protective immune response compared to vaccines containing only the S-protein.
Studies have identified the pre-S(120-145) region as being among the most immunogenic in eliciting antibodies that recognize the native virus. nih.gov This enhanced immunogenicity is particularly important for individuals who show a poor or no response to conventional S-protein-based vaccines. nih.gov The inclusion of pre-S sequences in HBsAg particles has been shown to circumvent non-responsiveness in mice, leading to an enhanced antibody response to the S-protein. who.int
Furthermore, antibodies targeting the pre-S(120-145) region have demonstrated virus-neutralizing capabilities. In a pivotal study, chimpanzees were protected from HBV infection after being treated with rabbit antiserum raised against a synthetic peptide corresponding to the pre-S(120-145) sequence. nih.gov This finding establishes the critical role of pre-S domains in virus neutralization and highlights the potential of synthetic peptides based on this region as components of next-generation vaccines. nih.gov Third-generation HBV vaccines, which include all three viral envelope proteins (S, pre-S1, and pre-S2), have shown the capacity to elicit a stronger and quicker antibody response. nih.gov
| Vaccine Research Focus | Key Findings | Implication |
| Immunogenicity | The pre-S(120-145) region is identified as a highly immunogenic and continuous epitope. nih.gov | Elicits strong antibody responses capable of recognizing the whole virus. |
| Overcoming Non-Response | Inclusion of pre-S sequences in vaccines enhances the immune response to the S-protein in non-responsive subjects. who.intnih.gov | Improves vaccine efficacy across a broader population. |
| Virus Neutralization | Antibodies directed against the pre-S(120-145) peptide have been shown to be virus-neutralizing in vivo. nih.gov | Synthetic peptides from this region are viable candidates for future vaccine formulations. |
| Third-Generation Vaccines | Vaccines containing S, pre-S1, and pre-S2 antigens are more effective in inducing a strong immune response than those with only the S antigen. nih.gov | Provides a basis for developing more potent prophylactic vaccines. |
Exploration as a Biomarker in Diagnostic Research Development
The pre-S antigens, including sequences within the 120-145 region, are being investigated as potential serological markers for diagnosing and managing chronic HBV infections. nih.gov Since the pre-S region is a component of the complete, infectious Dane particle, its presence in the serum is thought to be an indicator of active viral replication. nih.gov
Research suggests that detecting serum pre-S antigen could be a significant marker for active HBV infection, offering additional clinical value alongside traditional markers like HBeAg and HBV DNA. nih.gov This may be particularly relevant for HBeAg-negative patients, where other markers can be less reliable. nih.gov Studies have shown that pre-S1 and pre-S2 antigens can be detected even in cases with no other evidence of viral replication, indicating their potential sensitivity as biomarkers. nih.gov The development of assays to quantify different HBsAg isoforms, including those containing the pre-S region, could help predict therapeutic outcomes, such as HBsAg loss in patients undergoing treatment. nih.gov
| Biomarker Application | Research Observation | Potential Diagnostic Utility |
| Active Infection Marker | The pre-S antigen is primarily present on complete, DNA-containing HBV particles. nih.gov | Detection in serum may indicate active viral replication. |
| HBeAg-Negative Patients | Pre-S antigen can serve as a significant serological marker for active HBV infection in HBeAg-negative individuals. nih.gov | Complements existing markers like HBV DNA for a more accurate diagnosis. |
| Prognosis & Monitoring | Quantification of pre-S containing HBsAg isoforms may predict treatment response and HBsAg seroclearance. nih.gov | Allows for better patient management and tailoring of therapeutic strategies. |
Investigation into Novel Antiviral Strategies Targeting the Pre-S Region (120-145)
The essential role of the pre-S region in the initial steps of viral infection makes it an attractive target for novel antiviral drugs. The pre-S1 domain is responsible for the specific attachment of HBV to its receptor on hepatocytes, the sodium taurocholate co-transporting polypeptide (NTCP). mdpi.comwjgnet.com This interaction is a critical prerequisite for viral entry.
A leading strategy in this area is the development of entry inhibitors. These drugs are designed to block the interaction between the pre-S1 region and the NTCP receptor, thereby preventing the virus from entering liver cells. wjgnet.commdpi.com Bulevirtide, a synthetic lipopeptide derived from the pre-S1 domain, is a first-in-class entry inhibitor that mimics the viral binding site and competitively blocks the NTCP receptor. mdpi.com By preventing the establishment of new infections within the liver, entry inhibitors represent a promising approach to achieving a functional cure for chronic hepatitis B. wjgnet.com Research is ongoing to develop other compounds that can disrupt this crucial viral entry step. mdpi.comexplorationpub.com
| Antiviral Strategy | Mechanism of Action | Key Molecular Target | Example Compound |
| Entry Inhibition | Blocks the binding of the HBV pre-S1 domain to the host cell receptor. mdpi.com | Sodium taurocholate co-transporting polypeptide (NTCP). wjgnet.com | Bulevirtide. mdpi.com |
| HBsAg Release Inhibition | Prevents the release of HBsAg subviral particles from infected hepatocytes. mdpi.com | HBsAg assembly and secretion pathway. | Nucleic Acid Polymers (NAPs) e.g., REP 2139. mdpi.com |
Advanced Studies on Host-Virus Interplay Mediated by the Pre-S Region (120-145)
Advanced studies are elucidating the complex interactions between the HBV pre-S region and the host's cellular and immune systems. The binding of the pre-S1 domain to the NTCP receptor is the primary determinant of the virus's hepatotropism. mdpi.com Beyond its role in viral entry, the pre-S region is also involved in modulating host immune responses.
The pre-S domains are subject to significant immune pressure, leading to a high degree of genetic variability. asm.org This region is under positive selection, suggesting an adaptive evolution to evade both natural and vaccine-induced immune responses. asm.org Mutations within the pre-S region can affect B-cell and T-cell epitopes, potentially leading to immune escape. asm.org Furthermore, HBsAg, including the pre-S proteins, can act as an immune modulator, contributing to the deregulation of both innate and adaptive immunity, which is a key factor in the establishment of chronic infection and liver damage. mdpi.comnih.gov Understanding these intricate host-virus interactions at the molecular level is crucial for developing therapies that can overcome viral persistence and restore effective immune control.
| Area of Interaction | Role of Pre-S Region (120-145) | Consequence for Host/Virus |
| Viral Entry | Mediates high-affinity binding to the NTCP receptor on hepatocytes. mdpi.com | Essential for viral entry and establishes liver-specific infection (hepatotropism). |
| Immune Evasion | The region is under positive selection, leading to mutations in key immune epitopes. asm.org | Allows the virus to evade the host's antibody and T-cell responses, promoting persistence. |
| Immune Modulation | Pre-S containing surface antigens can interact with immune cells, potentially suppressing their function. mdpi.comnih.gov | Contributes to the establishment of chronic infection and HBV-related liver disease. |
| Viral Persistence | Integration of viral DNA, including the pre-S encoding region, into the host genome can occur. nih.gov | Contributes to the persistence of HBsAg production and increased risk of hepatocellular carcinoma. |
Q & A
Basic Research Questions
Q. What is the structural and functional significance of the HBV pre-S region (120-145) in viral entry and host interaction?
- Methodological Answer : The pre-S (120-145) domain is critical for receptor recognition and viral translocation. Functional assays such as surface plasmon resonance (SPR) and competitive inhibition ELISA can quantify its binding affinity to host receptors (e.g., sodium taurocholate co-transporting polypeptide [NTCP]). For example, synthetic pre-S (120-145) peptides inhibit fusion protein interactions with antisera, confirming its role in antigenic mimicry . Structural studies using cryo-EM or X-ray crystallography of HBV capsids can further resolve its spatial conformation .
Q. What experimental approaches are recommended for characterizing the antigenic properties of the HBV pre-S (120-145) epitope?
- Methodological Answer : Antigenicity can be assessed via:
- Competitive ELISA : Co-incubate synthetic pre-S (120-145) with HBV particles or recombinant pre-S2-β-galactosidase fusion proteins to measure fluorescence inhibition .
- Epitope mapping : Use overlapping peptide libraries or alanine-scanning mutagenesis to identify critical residues (e.g., residue 127 substitutions alter binding kinetics) .
- Cross-reactivity assays : Compare synthetic peptides with native HBV pre-S2 proteins to validate antigenic similarity .
Q. How should HBV pre-S (120-145) peptides be handled and stored to maintain experimental integrity?
- Methodological Answer :
- Storage : Lyophilized peptides should be stored at -20°C for ≤3 years or 4°C for ≤2 years. Dissolved peptides in solvents (e.g., DMSO) require storage at -80°C (≤6 months) or -20°C (≤1 month) .
- Handling : Use PPE (gloves, lab coats) to avoid inhalation or skin contact. Centrifuge lyophilized peptides before reconstitution to prevent dispersion .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antigenic profiles of HBV pre-S (120-145) across different studies?
- Methodological Answer : Discrepancies often arise from variations in peptide synthesis (e.g., purity, folding) or assay conditions. To address this:
- Standardize protocols : Use HPLC-purified peptides (>95% purity) and consistent buffer systems (pH, ionic strength).
- Cross-validation : Compare synthetic peptides with native pre-S2 proteins isolated from HBV virions using immunoblotting or mass spectrometry .
- Control for glycosylation : Native pre-S proteins may have post-translational modifications absent in synthetic peptides; use deglycosylation enzymes (e.g., PNGase F) in comparative studies .
Q. What methodologies are suitable for investigating the impact of amino acid substitutions (e.g., [Ala127]) on HBV pre-S (120-145) functionality?
- Methodological Answer :
- Site-directed mutagenesis : Introduce single-point mutations (e.g., [Ala127]) into pre-S expression vectors and assess binding affinity via SPR or ELISA .
- Functional assays : Test mutant peptides in HBV pseudoparticle entry models to evaluate infectivity changes.
- Structural dynamics : Pair mutagenesis with molecular dynamics (MD) simulations to predict conformational shifts .
Q. What are the challenges in correlating HBV pre-S (120-145) antigenicity with clinical outcomes, and how can study designs address these?
- Methodological Answer : Challenges include host immune variability and viral heterogeneity. Solutions involve:
- Longitudinal cohorts : Track pre-S antibody titers and HBV DNA levels in patients over time to assess prognostic value .
- Multivariate analysis : Adjust for confounders (e.g., HBV genotype, HBsAg levels) using regression models.
- High-resolution epitope binning : Use phage display libraries to map patient-derived antibody interactions with pre-S (120-145) .
Data Analysis and Contradiction Management
Q. How should researchers analyze conflicting data on the immunodominance of HBV pre-S (120-145) in vaccine development?
- Methodological Answer :
- Meta-analysis : Pool data from independent studies (e.g., inhibition assays, animal immunization trials) to identify consensus epitopes .
- Adjuvant optimization : Test pre-S (120-145) with different adjuvants (e.g., alum, TLR agonists) to enhance immunogenicity in murine models .
- Clinical correlation : Compare antibody responses in vaccinated individuals with breakthrough HBV infections to pinpoint protective epitopes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
